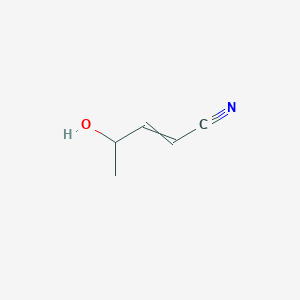
Magnesium, chloro(2,4,6-trimethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium, chloro(2,4,6-trimethylphenyl)- is an organometallic compound that features a magnesium atom bonded to a chloro group and a 2,4,6-trimethylphenyl group. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium, chloro(2,4,6-trimethylphenyl)- typically involves the reaction of 2,4,6-trimethylphenyl chloride with magnesium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent the oxidation of the magnesium reagent. The general reaction can be represented as follows:
2,4,6-Trimethylphenyl chloride+Magnesium→Magnesium, chloro(2,4,6-trimethylphenyl)-
Industrial Production Methods
In an industrial setting, the production of magnesium, chloro(2,4,6-trimethylphenyl)- may involve large-scale reactors with precise control over temperature and pressure to ensure high yields and purity. The use of automated systems for the addition of reagents and the removal of by-products is common to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium, chloro(2,4,6-trimethylphenyl)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It is often used in coupling reactions such as the Grignard reaction, where it reacts with carbonyl compounds to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like THF.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Alcohols: From Grignard reactions with aldehydes or ketones.
Amines: From nucleophilic substitution with amines.
Carboxylic Acids: From oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Magnesium, chloro(2,4,6-trimethylphenyl)- is widely used in scientific research due to its versatility:
Chemistry: It is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: It is used in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism by which magnesium, chloro(2,4,6-trimethylphenyl)- exerts its effects involves the formation of a reactive magnesium-carbon bond. This bond can act as a nucleophile, attacking electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium, bromo(2,4,6-trimethylphenyl)
- Magnesium, iodo(2,4,6-trimethylphenyl)
- Magnesium, fluoro(2,4,6-trimethylphenyl)
Uniqueness
Magnesium, chloro(2,4,6-trimethylphenyl)- is unique due to its specific reactivity profile, which can be different from its bromo, iodo, and fluoro counterparts. The chloro group provides a balance of reactivity and stability, making it suitable for a wide range of synthetic applications.
Eigenschaften
CAS-Nummer |
83335-42-6 |
|---|---|
Molekularformel |
C9H11ClMg |
Molekulargewicht |
178.94 g/mol |
IUPAC-Name |
magnesium;1,3,5-trimethylbenzene-6-ide;chloride |
InChI |
InChI=1S/C9H11.ClH.Mg/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
VRNZYJHWPPOFDO-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=[C-]C(=C1)C)C.[Mg+2].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


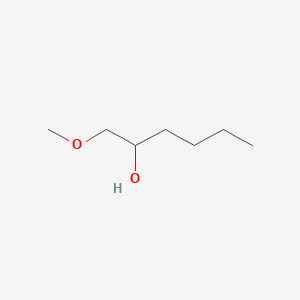
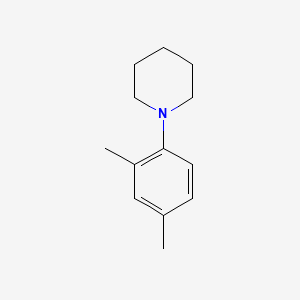

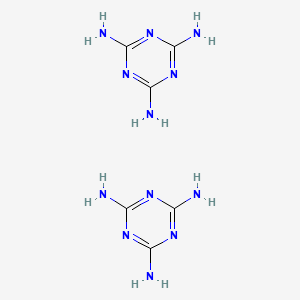
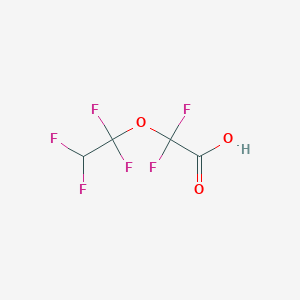
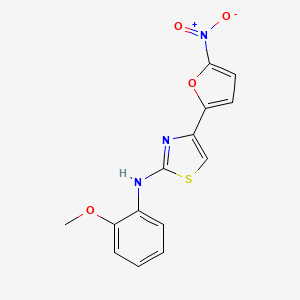
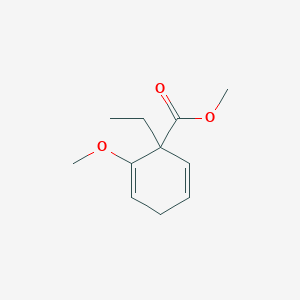
![4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline](/img/structure/B14427529.png)
![3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione](/img/structure/B14427533.png)


![{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid](/img/structure/B14427546.png)
![Methylenebis[iodo(diphenyl)stannane]](/img/structure/B14427567.png)
